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The following tables summarize the core findings for different classes of Frentizole-related analogs,

focusing on their biological activities and drug-like properties.

Table 1: Biological Activity and SAR of Analogs

Compound /
Series

Core Structural
Features

Primary Biological
Activity

Key
Experimental
Data (Potency)

Inferred SAR
Conclusion

Frentizole
(Parent)

Benzothiazole-
urea

Immunosuppressive;
inhibits Aβ-ABAD

interaction [1] [2]

N/A (Reference
compound)

Serves as the
foundational

scaffold [2].

Early Urea-
based
Inhibitors [1]

Benzothiazole

urea with
electron-

withdrawing
groups & para-

OH phenyl

Inhibition of Aβ-ABAD

interaction

30-fold

improvement in
potency over

Frentizole [1]

Small electron-

withdrawing
groups on

benzothiazole
and a para-

hydroxyl on the
phenyl ring

enhance potency
[1].
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Compound /
Series

Core Structural
Features

Primary Biological
Activity

Key
Experimental
Data (Potency)

Inferred SAR
Conclusion

Benzothiazole
Phosphonates
(A1, A5, A6)} [1]

Phosphonate
prodrugs of

benzothiazole
amines

Inhibit Aβ-ABAD;
cross the blood-brain

barrier (BBB)

Brain
concentrations: 4–

50 ng/mL (10
mg/kg dose) [1]

Phosphonate
group is a

successful
prodrug strategy

for enhancing
BBB penetration

and water
solubility [1].

Benzothiazole-
Thiazole
Hybrids (4b, 4c,
4d, 4f)} [3]

Hybrid molecule:
benzothiazole

linked to a
thiazole ring

Broad-spectrum
antimicrobial

MIC values: 3.90–
15.63 μg mL⁻¹

against
bacterial/fungal

strains [3]

Electron-
withdrawing

groups (nitro,
halogens) at

specific positions
enhance

antimicrobial
activity [3].

Novel
Frentizole-like
Derivatives (4,
8, 9)} [2]

Structurally
optimized from

Frentizole

mTOR inhibition;
senomorphic

(reduces
senescence)

Compound 4
showed best in
vitro profile, BBB
penetration, and

lowest acute
toxicity (LD₅₀

~560 mg/kg) [2]

Successful
structural

optimization
yields multi-

target agents
with improved in
vivo safety
profiles [2].

Table 2: Pharmacokinetic and Toxicity Profile of Key Candidates

Compound
Key ADME/Tox
Properties

Experimental
Model

Significance for
Development

Benzothiazole
Phosphonates (A1,

Crosses the BBB; peak

plasma conc. ~2

Mouse model (LC-

MS/MS analysis)

Promising for CNS targets

(e.g., Alzheimer's disease)
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Compound
Key ADME/Tox
Properties

Experimental
Model

Significance for
Development

A5, A6)} [1] μg/mL (10 mg/kg IV) [1].

Novel Frentizole
Derivative (4)} [2]

Low acute toxicity

(LD₅₀ > 500 mg/kg);
crosses BBB

Mouse model for

acute toxicity & PK

Favorable preclinical safety

and brain exposure for
further development [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental

methodologies cited in the studies.

Antimicrobial Evaluation (Disk Diffusion and REMA) [3]: Compounds were screened against a

panel of Gram-positive and Gram-negative bacteria, mycobacteria, and fungi.

Disk Diffusion Assay: Compounds are applied to paper disks placed on agar plates inoculated

with test microorganisms. After incubation, the diameter of the growth inhibition zone around
the disk is measured (mm). This provides a qualitative assessment of antimicrobial activity [3].

Resazurin Microtiter Assay (REMA): A broth microdilution method performed in 96-well
plates. Bacterial/fungal cultures are exposed to serially diluted compounds. The metabolic

activity of viable cells reduces the blue dye resazurin to pink resorufin. The Minimum
Inhibitory Concentration (MIC), the lowest concentration that prevents this color change

(indicating no growth), is determined [3].

Molecular Docking for Target Engagement [3] [2]: This computational method predicts how a small

molecule (ligand) interacts with a protein target.

Protein Preparation: The 3D structure of the target protein (e.g., bacterial DNA gyrase, mTOR

FRB domain) is obtained from a database like the Protein Data Bank (PDB). Water molecules
and original ligands are typically removed, and hydrogen atoms are added [3] [2].

Ligand Preparation: The 3D structures of the analog compounds are drawn and energy-
minimized [2].

Docking Simulation: Software (like AutoDock Vina) is used to computationally "dock" each
ligand into the binding site of the protein, generating multiple potential binding poses [3].

Interaction Analysis: The best poses are analyzed for key interactions such as hydrogen
bonds, π-π stacking, and hydrophobic contacts, which help explain the biological activity
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and inform SAR [3].

In Vivo Pharmacokinetics and BBB Penetration [1]: This protocol assesses a compound's ability to

reach the brain.

Dosing & Sampling: Mice are administered the compound intravenously. At predetermined

time points, blood (plasma), cerebrospinal fluid (CSF), and brain tissue are collected [1].
Sample Analysis: A highly sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass
Spectrometry) method is developed and validated to detect and quantify the compound in
these biological matrices [1].

Data Calculation: The concentration data over time is used to calculate standard
pharmacokinetic parameters (e.g., Cmax, AUC). The presence and concentration of the

compound in the brain confirm its ability to cross the BBB [1].

Signaling Pathway & Experimental Workflow

The diagram below illustrates the primary mechanism of action for the mTOR-inhibiting Frentizole analogs

and the key steps involved in their preclinical evaluation, as described in the research [2].
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Key Pathways and Workflow for Frentizole Analogs R&D

mTOR Inhibition Pathway (Mechanism) Preclinical Evaluation Workflow

Frentizole Analog

mTOR Complex 1 (mTORC1)

 Binds FRB Domain
(Inhibits)

Reduced Protein Synthesis

 Downregulates

Inhibition of Cellular Senescence

In Silico Screening
(Molecular Docking)

In Vitro Profiling
(mTOR Inhibition Assay)

In Vitro Profiling
(Senomorphic Activity)

In Vivo PK & Toxicity
(BBB Penetration, LD₅₀)

Click to download full resolution via product page

Key Research Implications and Future Directions

The research data highlights several promising avenues for the development of Frentizole analogs:

Multi-Target Potential: The most successful analogs show activity across different target classes,
including Aβ-ABAD, mTOR, and microbial enzymes, suggesting potential for multi-target
therapeutics in complex diseases like Alzheimer's and aging-related conditions [3] [1] [2].
Rational Design Strategies: The SAR studies provide clear guidance. Effective strategies include

introducing electron-withdrawing groups to enhance potency [3] [1], using phosphonate prodrugs
to improve BBB penetration [1], and constructing hybrid molecules to achieve broad-spectrum

activity [3].
Advanced Screening Models: The use of cellular senescence models for evaluating

"senomorphic" activity is a modern approach for developing anti-aging therapeutics [2]. This,
combined with in vivo safety studies, provides a robust preclinical dataset for candidate selection.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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